REACTION_CXSMILES
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[CH2:1]([NH:3][C:4]1[C:5](=[CH:9][C:10]([CH3:13])=[CH:11][CH:12]=1)[C:6](O)=[O:7])[CH3:2].[C:14](OC(=O)C)(=O)[CH3:15].C(O)(=[O:23])C>>[CH2:14]([N:3]1[C:4]2[C:5](=[CH:9][C:10]([CH3:13])=[CH:11][CH:12]=2)[C:6]([OH:7])=[CH:2][C:1]1=[O:23])[CH3:15]
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Name
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Quantity
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17.6 g
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Type
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reactant
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Smiles
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C(C)NC=1C(C(=O)O)=CC(=CC1)C
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Name
|
|
Quantity
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43 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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43 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The dark red solution was cooled
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Type
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ADDITION
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Details
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poured
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Type
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CUSTOM
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Details
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onto crushed ice
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Type
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FILTRATION
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Details
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filtered off tarry material
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Type
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FILTRATION
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Details
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The yellow crystalline product was filtered off
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Type
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WASH
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Details
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washed well with water
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Type
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CUSTOM
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Details
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recrystallised from ethanol, m.p. 275°-280° (Found- C, 70,87; H, 6.34; N, 7.17 C12H13NO2 requires; C, 70.88; H, 6.44; N, 6.89%)
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Name
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|
Type
|
|
Smiles
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C(C)N1C(=O)C=C(C2=CC(=CC=C12)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |